molecular formula C25H27ClN2O4 B15216752 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate CAS No. 93981-03-4

6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate

Cat. No.: B15216752
CAS No.: 93981-03-4
M. Wt: 454.9 g/mol
InChI Key: JJMPGOGDFFODPP-UHFFFAOYSA-M
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Description

6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the indolium family, which is characterized by the presence of an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:

    Nitration and Reduction: The indole core is nitrated and then reduced to introduce amino groups.

    Alkylation: The amino groups are alkylated with ethyl and hydroxyethyl groups.

    Chlorination: The indole core is chlorinated to introduce the chloro substituent.

    Lactate Formation: The final step involves the formation of the lactate salt by reacting the indolium compound with lactic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indolium derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium chloride
  • 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium acetate

Uniqueness

6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate is unique due to its lactate salt form, which can influence its solubility and bioavailability. This makes it distinct from its chloride and acetate counterparts, which may have different physical and chemical properties.

Properties

CAS No.

93981-03-4

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;2-hydroxypropanoate

InChI

InChI=1S/C22H22ClN2O.C3H6O3/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(4)3(5)6/h4-12,26H,3,13-14H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1

InChI Key

JJMPGOGDFFODPP-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.CC(C(=O)[O-])O

Origin of Product

United States

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